5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
Description
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidine-2,4-dione scaffold, which is known for its presence in various pharmacologically active molecules. The incorporation of the quinazoline and piperidine moieties further enhances its potential for therapeutic applications.
Properties
CAS No. |
648449-86-9 |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(4-piperidin-1-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N4O2S/c22-16-14(24-17(23)20-16)9-11-4-5-13-12(8-11)15(19-10-18-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2,(H,20,22,23) |
InChI Key |
CGQVYNCGTTUTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of a quinazoline derivative with a thiazolidine-2,4-dione precursor. One common method includes the reaction of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as piperidine, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized derivatives with diverse biological activities
Scientific Research Applications
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has been explored for its potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidine-2,4-dione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, the quinazoline and piperidine groups may interact with specific enzymes or receptors, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid hydrochloride: Shares the quinazoline and piperidine moieties but differs in the acetic acid group.
5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione: Similar structure with a morpholine group instead of piperidine.
Uniqueness
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of the thiazolidine-2,4-dione scaffold with the quinazoline and piperidine moieties. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
The compound 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione (referred to as "the compound" hereafter) is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a thiazolidine core substituted with a quinazoline moiety, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:
This structure is crucial for its interaction with various biological targets.
1. Anticancer Activity
Research has shown that thiazolidinedione derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including human breast cancer lines (MCF-7 and MDA-MB-231). Studies indicate that it induces apoptosis by modulating the expression of Bcl-2 family proteins, promoting pro-apoptotic factors while inhibiting anti-apoptotic ones .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via Bcl-2 modulation |
| MDA-MB-231 | 20 | Inhibition of cell proliferation |
2. Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and inflammation:
- Aldose Reductase : This enzyme is implicated in diabetic complications. The compound's ability to inhibit aldose reductase suggests potential benefits in managing diabetes-related conditions .
- Lipoxygenase : Inhibition of lipoxygenases (LOX) has been demonstrated, which are critical in inflammatory processes. The compound's effect on LOX may contribute to its anti-inflammatory properties .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Aldose Reductase | 75 |
| Lipoxygenase | 65 |
3. Antioxidant Properties
The antioxidant activity of the compound has been assessed using DPPH and ABTS assays. Results indicate that it effectively scavenges free radicals, contributing to its overall therapeutic potential .
Case Studies
- Study on Breast Cancer Cells : A study evaluated the anti-breast cancer effects of various thiazolidinedione derivatives, including the compound. It was found to significantly reduce tumor growth in vitro by inducing apoptosis selectively in cancer cells without affecting normal cells .
- Diabetes Management : Another investigation focused on the compound's role in inhibiting aldose reductase, demonstrating a reduction in sorbitol accumulation in diabetic models, suggesting its potential as a therapeutic agent for diabetes complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
